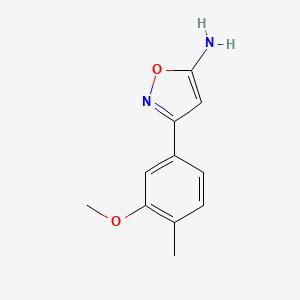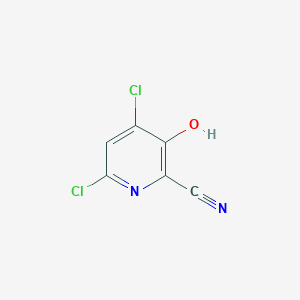![molecular formula C8H15N B13624604 Bicyclo[3.2.1]octan-6-amine CAS No. 61888-93-5](/img/structure/B13624604.png)
Bicyclo[3.2.1]octan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound that features a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under basic conditions. For example, the reaction of a primary amine with a cyclopentane derivative can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to an amine oxide or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine oxides, and various substituted bicyclo[3.2.1]octane derivatives .
Applications De Recherche Scientifique
Bicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as analgesics and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A bicyclic compound with a different arrangement of carbon atoms.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar pharmacological potential.
Propriétés
Numéro CAS |
61888-93-5 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2 |
Clé InChI |
BGBAVYALYDGPOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)C(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



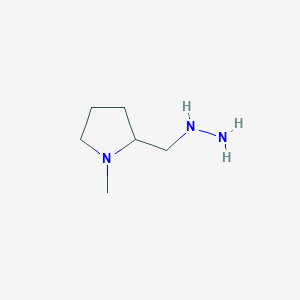

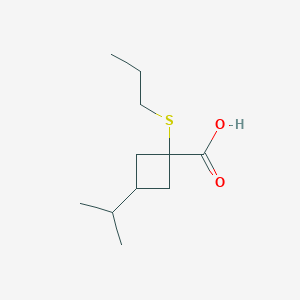
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

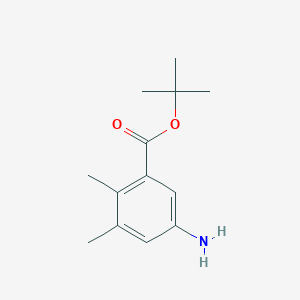
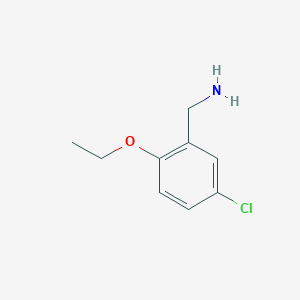

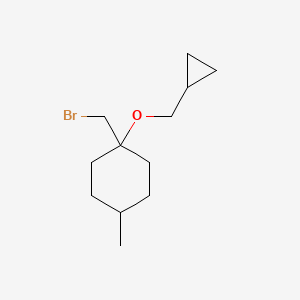
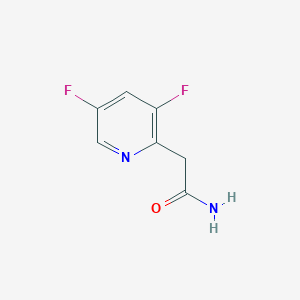
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
